2-Bromo-4-(trifluoromethyl)aniline hydrochloride
Description
Properties
Molecular Formula |
C7H6BrClF3N |
|---|---|
Molecular Weight |
276.48 g/mol |
IUPAC Name |
2-bromo-4-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C7H5BrF3N.ClH/c8-5-3-4(7(9,10)11)1-2-6(5)12;/h1-3H,12H2;1H |
InChI Key |
GWXCSWNYVAOUOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)N.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of 4-(Trifluoromethyl)aniline
The most widely reported method involves the bromination of 4-(trifluoromethyl)aniline using N-bromosuccinimide (NBS) in dichloromethane (DCM).
-
Dissolution : 20 g of 4-(trifluoromethyl)aniline is dissolved in 200 mL of DCM.
-
Bromination : NBS (24.3 g, 1.2 equiv) is added slowly under stirring at 25°C.
-
Work-Up : The mixture is stirred for 2 hours, washed with aqueous NaHCO₃, and dried over MgSO₄.
-
Hydrochloride Formation : The crude product is treated with HCl gas in ethanol to yield the hydrochloride salt.
Key Data :
-
Regioselectivity : Bromine adds exclusively at the ortho position relative to the amine, confirmed by ¹H NMR.
Mechanistic Insight :
The amine group directs electrophilic bromination to the ortho position, while the -CF₃ group’s electron-withdrawing nature deactivates the ring, reducing di-bromination.
Alternative Brominating Agents
While NBS is standard, molecular bromine (Br₂) has been explored in polar aprotic solvents like dimethylformamide (DMF).
Comparative Analysis :
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|
| NBS | DCM | 25 | 68 | <5% di-Br |
| Br₂ | DMF | 50 | 42 | 15% di-Br |
Trade-Offs :
-
NBS : Higher selectivity but requires stoichiometric control to avoid over-bromination.
-
Br₂ : Cost-effective but necessitates rigorous temperature control to suppress side reactions.
Optimization of Reaction Conditions
Solvent Effects
Polar solvents like DCM enhance NBS solubility, while DMF accelerates Br₂ reactions but increases di-bromination.
Solvent Screening Data :
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 8.9 | 2 | 68 |
| THF | 7.5 | 3 | 55 |
| DMF | 36.7 | 1.5 | 42 |
DCM’s low polarity minimizes solvation of the intermediate bromonium ion, favoring mono-substitution.
Temperature and Stoichiometry
-
Temperature : Reactions below 20°C slow kinetics, while above 30°C promote di-bromination.
-
NBS Equivalents : 1.2 equiv maximizes mono-bromination; 1.5 equiv increases di-brominated byproducts to 12%.
Purification and Characterization
Column Chromatography
Silica gel chromatography (hexane:EtOAc = 4:1) resolves 2-bromo-4-(trifluoromethyl)aniline from di-brominated derivatives, achieving >98% purity.
Recrystallization
Ethanol/water mixtures (3:1) yield crystalline hydrochloride salt with 99.5% purity (HPLC).
Analytical Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 1H), 7.45 (s, 1H), 6.90 (d, J = 8.4 Hz, 1H), 4.10 (s, 2H, NH₂).
Industrial-Scale Production
Continuous Flow Reactors
Pilot-scale studies using tubular reactors demonstrate:
Waste Management
Brominated byproducts are treated with NaHSO₃ to neutralize residual Br₂, complying with EPA guidelines.
Challenges and Solutions
Regioselectivity Control
Issue : Bromination at the para position occurs if the amine is acetylated.
Solution : Use of free -NH₂ group ensures ortho-directing effects.
Moisture Sensitivity
Issue : Hydrolysis of -CF₃ group in aqueous HCl.
Solution : Salt formation in anhydrous ethanol.
Applications in Organic Synthesis
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(trifluoromethyl)aniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amines and other derivatives.
Common Reagents and Conditions
Substitution: Organometallic reagents such as Grignard reagents or lithium reagents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Chemistry
2-Bromo-4-(trifluoromethyl)aniline hydrochloride serves as a significant building block in organic synthesis. It can participate in various reactions including:
- Electrophilic Aromatic Substitution : The aniline moiety allows for substitution reactions that can lead to the formation of more complex aromatic compounds.
- Nucleophilic Substitution : The bromine atom can be replaced with other nucleophiles, facilitating the synthesis of derivatives with varied functionalities.
Biological Applications
Research indicates that 2-Bromo-4-(trifluoromethyl)aniline hydrochloride exhibits potential biological activity:
- Cytotoxic Properties : Preliminary studies suggest that this compound may demonstrate cytotoxic effects against certain cancer cell lines, positioning it as a candidate for drug development in oncology.
- Enzyme Interactions : Investigations into its interactions with enzymes indicate potential therapeutic applications, particularly in pathways related to inflammation and cell proliferation.
Medicinal Chemistry
The compound's structural features make it a valuable entity in medicinal chemistry:
- Drug Development : Its ability to interact with biological systems suggests that it could be developed into pharmaceuticals targeting specific diseases. Ongoing research is necessary to fully elucidate its safety profile and therapeutic potential.
- Pharmacophore Exploration : The compound's unique properties make it an interesting candidate for further exploration as a pharmacophore in drug design .
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of 2-Bromo-4-(trifluoromethyl)aniline hydrochloride on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent. Further investigations are required to determine the mechanisms behind this activity.
Case Study 2: Interaction with Enzymes
Research focused on the interaction of 2-Bromo-4-(trifluoromethyl)aniline hydrochloride with specific enzymes involved in metabolic pathways. The findings highlighted its capacity to modulate enzyme activity, which could lead to novel therapeutic strategies for diseases linked to these pathways.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their distinguishing features:
*Note: CAS for the hydrochloride salt is inferred; the free base (2-bromo-4-(trifluoromethyl)aniline) is CAS 57946-63-1 .
Reactivity and Electronic Effects
- Electron-Withdrawing Groups (EWGs): The -CF₃ group in 2-bromo-4-(trifluoromethyl)aniline hydrochloride is a strong EWG, reducing electron density at the aromatic ring and directing electrophilic substitution to the meta-position relative to itself. The -Br substituent further deactivates the ring but acts as a leaving group in cross-coupling reactions .
Nucleophilicity of the Amine:
- The hydrochloride salt form (-NH₂·HCl) reduces the amine’s nucleophilicity compared to free anilines (e.g., 4-(trifluoromethoxy)aniline hydrochloride). This property is exploited in controlled stepwise syntheses to prevent unwanted side reactions .
- N,N-Dimethylated analogs (e.g., N,N-dimethyl-4-(trifluoromethyl)aniline) lack a primary amine, making them inert in nucleophilic aromatic substitution but suitable for directing metal catalysts in coupling reactions .
Physical Properties and Solubility
- The hydrochloride salt form of 2-bromo-4-(trifluoromethyl)aniline enhances water solubility compared to its free base, facilitating purification via crystallization. This contrasts with non-ionic analogs like 2-bromo-4-(trifluoromethoxy)aniline, which require organic solvents for processing .
- Steric effects from -CF₃ and -Br substituents reduce melting points compared to simpler anilines (e.g., 3-(trifluoromethyl)aniline hydrochloride), which lacks bromine and crystallizes more readily .
Biological Activity
2-Bromo-4-(trifluoromethyl)aniline hydrochloride, with the molecular formula C₇H₅BrF₃N and a molecular weight of 240.02 g/mol, is a significant compound in medicinal chemistry due to its unique structural features. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential biological activity. This article delves into the biological properties of this compound, emphasizing its pharmacological implications, cytotoxic effects, and potential applications in drug development.
- Molecular Formula : C₇H₅BrF₃N
- Molecular Weight : 240.02 g/mol
- CAS Number : 57946-63-1
- Hydrochloride Form : Enhances solubility in aqueous environments, facilitating biological assays.
Cytotoxicity
Research indicates that 2-Bromo-4-(trifluoromethyl)aniline hydrochloride exhibits notable cytotoxic properties against various cancer cell lines. For instance, studies have shown that it can significantly inhibit the proliferation of specific cancer cells, making it a candidate for further investigation in anticancer drug development.
- Case Study : In vitro assays demonstrated that this compound has an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin against certain cancer cell lines, indicating its potential as an effective anticancer agent .
The mechanism by which 2-Bromo-4-(trifluoromethyl)aniline hydrochloride exerts its cytotoxic effects may involve:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Structure-Activity Relationship (SAR)
The specific substitution pattern on the aniline ring plays a crucial role in determining the biological activity of this compound. Comparative studies with structurally similar compounds reveal that:
- The presence of the trifluoromethyl group is essential for enhancing binding affinity to target proteins involved in cancer progression.
- Variations in substitution can lead to significant changes in potency and selectivity against different biological targets .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and biological activities of compounds related to 2-Bromo-4-(trifluoromethyl)aniline hydrochloride:
| Compound Name | CAS Number | Similarity Index | Notable Activity |
|---|---|---|---|
| 3-Bromo-5-(trifluoromethyl)aniline | 54962-75-3 | 0.94 | Moderate cytotoxicity |
| 5-Bromo-2-(trifluoromethyl)aniline | 703-91-3 | 0.89 | Low cytotoxicity |
| 4-Bromo-3-(trifluoromethyl)aniline | 393-36-2 | 0.88 | Minimal activity observed |
| 2-Bromo-5-(trifluoromethyl)aniline | 454-79-5 | 0.96 | Significant binding affinity |
| 3-Amino-2-bromobenzotrifluoride | 58458-10-9 | 0.95 | High binding affinity |
Toxicological Considerations
While initial studies highlight the potential therapeutic benefits of 2-Bromo-4-(trifluoromethyl)aniline hydrochloride, comprehensive toxicity assessments are necessary to evaluate its safety profile fully. Toxicological studies should focus on:
- Acute Toxicity : Determining lethal doses in animal models.
- Chronic Toxicity : Evaluating long-term effects on organ systems.
Q & A
Q. What are the standard synthetic routes for 2-Bromo-4-(trifluoromethyl)aniline hydrochloride?
The compound is synthesized via bromination of 4-(trifluoromethyl)aniline derivatives using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at elevated temperatures (60°C). For example, reacting 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline with NBS in DMF at 60°C for 2 hours achieved yields of 80–89% . Alternative routes involve Friedel-Crafts alkylation with perfluoroalkyl iodides under FeSO₄ catalysis, though yields are lower (~34%) due to competing side reactions .
Q. What analytical techniques are used to characterize this compound?
- Liquid Chromatography-Mass Spectrometry (LCMS): Detects molecular ion peaks (e.g., m/z 243 [M+H-C₄H₉OCO]⁺) and confirms intermediate structures during synthesis .
- High-Performance Liquid Chromatography (HPLC): Retention time of 1.31 minutes (under SMD-TFA05 conditions) ensures purity and identity .
- ¹H-NMR: Validates structural consistency, particularly for bromine and trifluoromethyl group positioning .
Q. How should researchers handle and store this compound?
- Storage: As a powder, store at -20°C for 3 years or 4°C for 2 years. In solvent, store at -80°C for 6 months or -20°C for 1 month .
- Handling: Use inert atmospheres (e.g., nitrogen) during reactions to avoid decomposition. Ice-bath cooling is recommended for exothermic steps .
Advanced Research Questions
Q. How can reaction parameters be optimized for higher yields in its synthesis?
- Temperature Control: Reactions at 60°C with NBS in DMF yield >80%, while lower temperatures (20°C) reduce efficiency .
- Catalyst Selection: FeSO₄·7H₂O improves regioselectivity in perfluoroalkylation but requires careful stoichiometry to minimize byproducts .
- Solvent Choice: DMF enhances solubility of fluorinated intermediates, whereas THF is preferred for low-temperature bromination .
Q. How to address contradictions in reported data (e.g., varying yields)?
Discrepancies in yields (e.g., 34% vs. 89%) arise from:
- Reaction Scale: Small-scale syntheses (<10 g) often report higher yields due to easier heat and mass transfer .
- Impurity Profiles: LCMS and HPLC data reveal competing pathways, such as over-bromination or decomposition under prolonged heating .
- Purification Methods: Column chromatography (PE:EA = 4:1) effectively isolates the target compound from polyhalogenated byproducts .
Q. What structural modifications enhance its bioactivity?
- Meta-Diamide Derivatives: Substituting the amino group with 3-(N-(cyclopropylmethyl)benzamido)-2-fluorobenzamide improves insecticidal activity (LC₅₀ = 0.0218 mg/L against Plutella xylostella) .
- Bromine Positioning: Introducing bromine at the 6-position of the phenyl ring increases binding affinity to insect GABA receptors, as seen in analogs with 50% higher efficacy than broflanilide .
Q. What is its role as an intermediate in pharmaceuticals?
The compound serves as a precursor in synthesizing meta-diamide insecticides and kinase inhibitors. For example, it is used in multi-step syntheses of nilotinib intermediates (CAS 641571-11-1), highlighting its utility in introducing trifluoromethyl and bromine groups to aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
